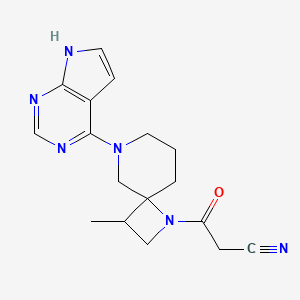
Jak3-IN-7
描述
JAK3-IN-7 是一种选择性抑制剂,靶向 Janus 激酶 3 (JAK3),Janus 激酶属于非受体酪氨酸激酶家族。JAK3 在各种细胞因子的信号通路中发挥着至关重要的作用,这些细胞因子对于免疫细胞的发育和功能至关重要。 JAK3 抑制剂,如 this compound,因其在治疗自身免疫性疾病和某些类型癌症方面的潜在治疗应用而备受关注 .
准备方法
合成路线和反应条件
JAK3-IN-7 的合成通常涉及多个步骤,包括关键中间体的形成及其随后的官能化。
工业生产方法
This compound 的工业生产需要优化合成路线,以确保高产率和纯度。 这涉及扩大反应规模,优化反应条件(例如,温度、溶剂、催化剂),并实施纯化技术,例如结晶和色谱法 .
化学反应分析
反应类型
JAK3-IN-7 会经历各种化学反应,包括:
氧化: 在分子中引入氧原子。
还原: 去除氧原子或添加氢原子。
取代: 用另一个官能团取代一个官能团.
常用试剂和条件
在 this compound 的合成和修饰中常用的试剂包括:
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
偶联剂: 钯催化剂、铜催化剂.
主要产物
从这些反应形成的主要产物通常是具有修饰官能团的 this compound 衍生物,这些衍生物可以增强或改变其生物活性 .
科学研究应用
JAK3-IN-7 在科学研究中有着广泛的应用,包括:
化学: 用作工具化合物来研究 JAK/STAT 信号通路并开发新的合成方法。
生物学: 用于研究 JAK3 在免疫细胞信号传导和功能中的作用。
医学: 研究其在治疗自身免疫性疾病(如类风湿性关节炎和银屑病)以及某些类型癌症方面的潜在治疗应用。
作用机制
JAK3-IN-7 通过选择性抑制 JAK3 的活性来发挥作用。这种抑制干扰了 JAK/STAT 信号通路,该通路对于将信号从细胞因子受体传递到细胞核至关重要。 通过阻断 JAK3 的活性,this compound 阻止了 STAT 蛋白的磷酸化和二聚化,从而抑制了参与免疫细胞增殖、分化和存活的基因的转录 .
相似化合物的比较
类似化合物
与 JAK3-IN-7 类似的化合物包括其他 JAK 抑制剂,例如:
托法替尼: 一种泛 JAK 抑制剂,对 JAK1、JAK2 和 JAK3 都有活性。
鲁索利替尼: 一种选择性抑制 JAK1 和 JAK2 的抑制剂。
巴瑞替尼: 一种选择性抑制 JAK1 和 JAK2 的抑制剂.
独特性
This compound 在其对 JAK3 的高选择性方面独树一帜,优于其他 JAK 家族成员。 这种选择性降低了脱靶效应的可能性,并提高了其在 JAK3 起关键作用的疾病中的治疗潜力 .
属性
分子式 |
C17H20N6O |
|---|---|
分子量 |
324.4 g/mol |
IUPAC 名称 |
3-[3-methyl-8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,8-diazaspiro[3.5]nonan-1-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C17H20N6O/c1-12-9-23(14(24)3-6-18)17(12)5-2-8-22(10-17)16-13-4-7-19-15(13)20-11-21-16/h4,7,11-12H,2-3,5,8-10H2,1H3,(H,19,20,21) |
InChI 键 |
YAGUGWDMCPHBFF-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(C12CCCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
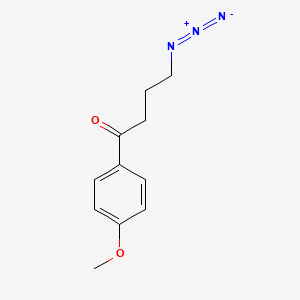
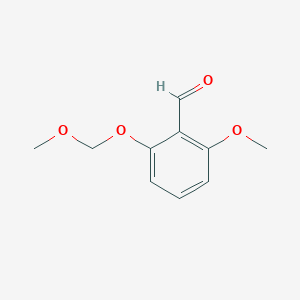


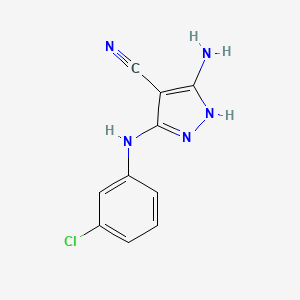
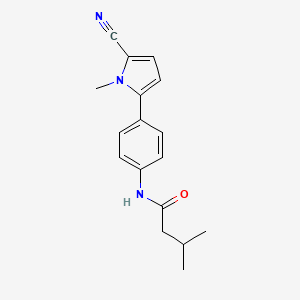

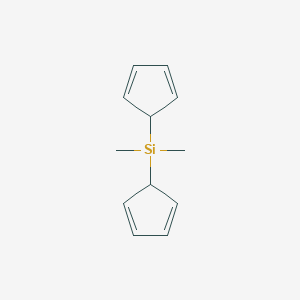
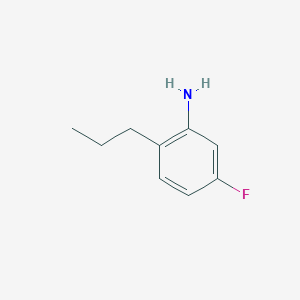
![[2,6-Difluoro-4-(1-hydroxy-1-methyl-ethyl)-phenyl]-acetaldehyde](/img/structure/B8675679.png)
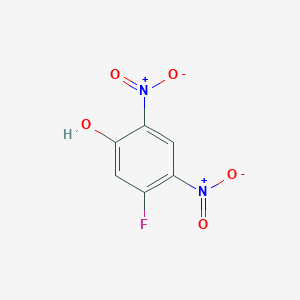
![(4-Chlorophenyl){4-[3-(diethylamino)propoxy]phenyl}methanone](/img/structure/B8675699.png)
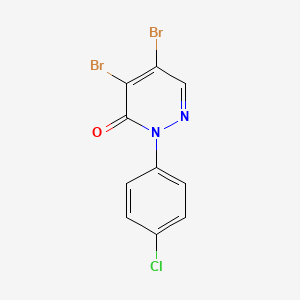
![(1R,5S)-tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B8675717.png)
